molecular formula C15H17NO5 B12945848 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12945848
M. Wt: 291.30 g/mol
InChI Key: VPWGOMVEABRDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with 2-(2-methoxyethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H-chromene-3-carboxylic acid
  • 2-(2-Methoxyethylamino)-2-oxoethyl chloride
  • 2H-chromene derivatives

Uniqueness

2-((2-Methoxyethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromene core with a 2-((2-methoxyethyl)amino)-2-oxoethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

[2-(2-methoxyethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-19-7-6-16-14(17)10-21-15(18)12-8-11-4-2-3-5-13(11)20-9-12/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)

InChI Key

VPWGOMVEABRDQJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.